Pyrotinib

Content Navigation

Pyrotinib dimaleate is an irreversible pan-ErbB TKI overcoming Lapatinib-resistant HER2 L755S mutations. Key differentiators:

- Covalent inhibitor with lower IC50 vs EGFR/HER2 than Neratinib in cell-free assays.

- Overcomes HER2 L755S resistance, retaining efficacy in BT474 xenografts with oral bioavailability 43.5% (rat).

- Dimaleate salt form ensures aqueous solubility and reproducible pharmacokinetics.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

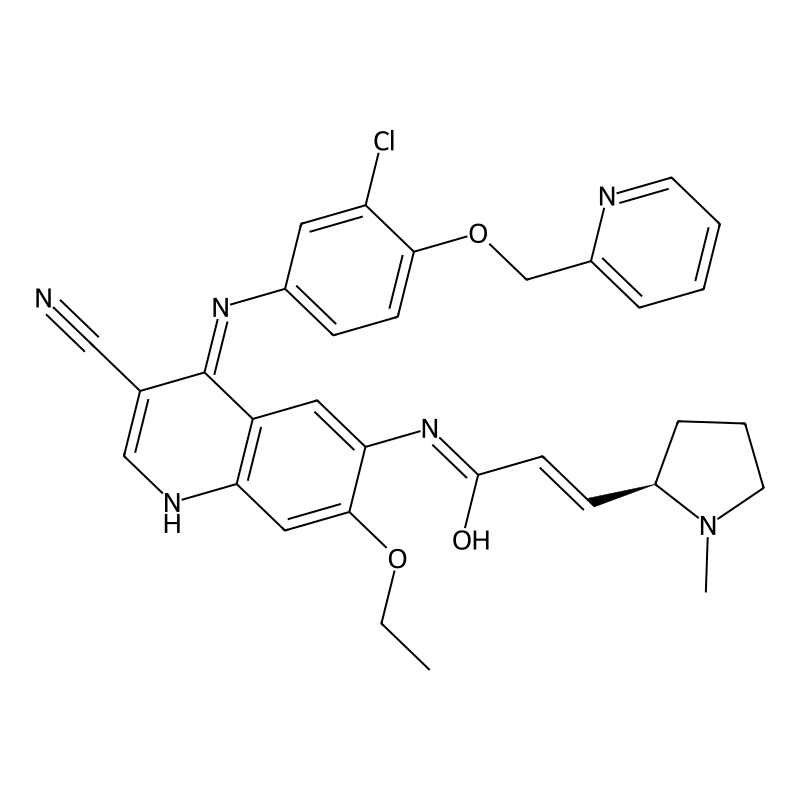

Pyrotinib is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) targeting the ErbB receptor family, specifically EGFR (HER1), HER2, and HER4. Structurally, it features a quinoline core equipped with an acrylamide warhead that facilitates a covalent bond with the ATP-binding sites of the intracellular kinase regions [1]. For industrial and scientific procurement, Pyrotinib—often utilized in its dimaleate salt form to optimize aqueous solubility and pharmacokinetic stability—serves as a critical benchmark material in oncology research, offering distinct target residence times and potency profiles compared to first-generation reversible inhibitors .

Research Fit

Pan-ErbB (EGFR/HER2/HER4) irreversible inhibition studies

Covalent binding mode research; sustained target engagement models

Active comparator for reversible TKI or HER2-selective inhibitor studies

Substituting Pyrotinib with older-generation reversible TKIs, such as Lapatinib, fundamentally compromises experimental models of acquired resistance. Lapatinib binds only to the inactive conformation of HER2, rendering it highly vulnerable to stabilizing mutations like HER2 L755S, which drastically reduce its efficacy [1]. Furthermore, while other irreversible inhibitors like Neratinib share a similar covalent mechanism, they exhibit significantly different biochemical potencies; Pyrotinib demonstrates substantially lower IC50 values against both EGFR and HER2 in cell-free assays[2]. Consequently, using generic pan-HER inhibitors instead of Pyrotinib introduces unacceptable variability in dose-response baselines, off-target toxicity profiles, and target occupancy kinetics in advanced preclinical screening [3].

Substitution Risk

Irreversible vs. reversible binding mechanisms may alter sustained pathway inhibition profiles

Structural warhead differences (methylpyrrolidine modification) may shift cellular potency and pharmacokinetics

Broad pan-ErbB coverage (HER1/2/4) differs from HER2-selective inhibitors; pathway response context may not transfer

References

- [1] MDPI, 'Depicting Biomarkers for HER2-Inhibitor Resistance: Implication for Therapy in HER2-Positive Breast Cancer.' Cancers 2024.

- [2] Ma et al., 'Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer.' Am J Cancer Res. 2019; 9(10): 2103–2119.

- [3] Frontiers in Oncology, 'The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer.' 2022.

EGFR and HER2 Inhibition Potency

In matched cell-free kinase assays, Pyrotinib demonstrates lower IC50 values against key ErbB family members compared to the closely related irreversible TKI, Neratinib. Pyrotinib achieves an IC50 of 5.6 nM for EGFR and 8.1 nM for HER2 [1], whereas Neratinib requires 92 nM and 59 nM, respectively, to achieve equivalent inhibition [2]. This enhanced binding affinity allows researchers to establish lower concentration thresholds in biochemical screening.

| Evidence Dimension | Cell-free kinase inhibition (IC50) |

| Target Compound Data | Pyrotinib: EGFR IC50 = 5.6 nM; HER2 IC50 = 8.1 nM |

| Comparator Or Baseline | Neratinib: EGFR IC50 = 92 nM; HER2 IC50 = 59 nM |

| Quantified Difference | ~16-fold greater potency against EGFR and ~7-fold greater potency against HER2 |

| Conditions | In vitro biochemical kinase assays |

Procurement of Pyrotinib is essential for assay developers requiring the lowest-concentration covalent baseline for pan-HER inhibition studies.

Efficacy Against Conformational Mutations

Reversible TKIs like Lapatinib are highly susceptible to the HER2 L755S mutation, which stabilizes the active conformation of the kinase and prevents drug binding, resulting in a 30-fold increase in the Lapatinib IC50 compared to wild-type HER2 [2]. Pyrotinib overcomes this resistance through its irreversible acrylamide warhead, which forms a covalent bond regardless of the active/inactive conformational equilibrium, maintaining low-nanomolar inhibitory activity [1].

| Evidence Dimension | Resistance factor in mutated cell lines |

| Target Compound Data | Pyrotinib: Maintains covalent target engagement and inhibition |

| Comparator Or Baseline | Lapatinib: >30-fold increase in IC50 |

| Quantified Difference | Complete circumvention of the 30-fold resistance shift seen with reversible inhibitors |

| Conditions | HER2 L755S-mutated breast cancer models |

Researchers modeling acquired TKI resistance must select Pyrotinib over Lapatinib to evaluate covalent bypass mechanisms in structurally altered kinase domains.

HER2-Dependent Cell Line Selectivity

Pyrotinib exhibits a quantifiable therapeutic window in cellular assays, demonstrating anti-proliferative effects in HER2-amplified lines while sparing HER2-negative cells. In the HER2-dependent BT474 cell line, Pyrotinib achieves an IC50 of 5.1 nM, compared to >100-fold weaker inhibition in the HER2-negative MDA-MB-231 cell line .

| Evidence Dimension | Cell viability IC50 |

| Target Compound Data | Pyrotinib: 5.1 nM in BT474 cells |

| Comparator Or Baseline | HER2-negative baseline (MDA-MB-231): Weak/negligible inhibition |

| Quantified Difference | >100-fold selectivity window for HER2-driven proliferation |

| Conditions | In vitro cell proliferation assays |

Ensures buyers are procuring a compound with a wide experimental window for HER2-specific phenotypic screening, minimizing off-target cytotoxicity artifacts.

Preclinical Bioavailability and Pharmacokinetic Stability

For in vivo applications, the formulation of the TKI is critical. Pyrotinib (often utilized as the dimaleate salt) demonstrates quantifiable drug-like physicochemical properties, achieving an absolute oral bioavailability of 43.5% in rat models and 20.6% in murine models . This translates to high oral exposure and a prolonged half-life (t1/2 ~ 15 hours in humans), providing a reliable pharmacokinetic baseline for xenograft dosing compared to rapidly cleared alternatives .

| Evidence Dimension | Oral bioavailability and half-life |

| Target Compound Data | Pyrotinib dimaleate: 43.5% oral bioavailability (rats) |

| Comparator Or Baseline | Standard preclinical formulation baseline |

| Quantified Difference | High systemic exposure suitable for once-daily oral gavage |

| Conditions | In vivo pharmacokinetic profiling in rodents |

Procurement of the appropriate salt form of Pyrotinib guarantees reproducible systemic exposure and dosing intervals in costly in vivo xenograft studies.

Covalent Kinase Assay Development

Pyrotinib serves as a highly specific reference material for structural biology and biochemical assays focusing on irreversible target engagement. Its acrylamide warhead, which facilitates covalent binding to the intracellular kinase ATP-binding sites, provides a reliable positive control for measuring target residence times and pan-ErbB inhibition against reversible baselines [1].

Acquired TKI Resistance Models

Due to its ability to bypass conformational resistance mechanisms, Pyrotinib is essential for in vitro and in vivo models utilizing HER2 L755S or similar mutations. It serves as the primary intervention compound when evaluating the failure of reversible inhibitors like Lapatinib [2].

In Vivo Xenograft Efficacy Studies

The favorable physicochemical properties and high oral bioavailability (43.5% in rats) of Pyrotinib dimaleate make it a preferred candidate for establishing baseline efficacy in HER2-amplified (e.g., BT474, SK-OV-3) murine xenograft models. It allows for consistent oral dosing without the need for complex, non-standard vehicle formulations.

Application Fit Matrix

References

- [1] Ma et al., 'Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer.' Am J Cancer Res. 2019; 9(10): 2103–2119.

- [2] MDPI, 'Depicting Biomarkers for HER2-Inhibitor Resistance: Implication for Therapy in HER2-Positive Breast Cancer.' Cancers 2024.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types